

# Technical Support Center: Lactose Monohydrate Crystallinity Control

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Lactose-monohydrat*

Cat. No.: *B13396421*

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for controlling the crystallinity of lactose monohydrate during processing.

## Frequently Asked Questions (FAQs)

Q1: What is the difference between amorphous and crystalline lactose, and why is it important?

Lactose can exist in two primary solid-state forms: crystalline and amorphous.[1]

- **Crystalline Lactose:** In this form, molecules are arranged in a highly ordered, repeating three-dimensional lattice structure. The most common and thermodynamically stable form is  $\alpha$ -lactose monohydrate, which is non-hygroscopic (does not readily absorb moisture).[2][3][4]
- **Amorphous Lactose:** This form lacks a long-range ordered structure and is thermodynamically unstable.[1] Amorphous lactose is very hygroscopic, meaning it readily absorbs moisture from the environment.[4]

Controlling the form is critical because the physical state of lactose significantly impacts final product quality, stability, and processability.[5] The amorphous form's tendency to absorb

moisture can lead to issues like particle agglomeration, caking, sticking, and altered powder flow.[1][6] Furthermore, unstable amorphous regions can recrystallize over time, affecting the long-term stability and performance of the final product.[1]

Q2: What are the primary factors that influence the crystallization of lactose monohydrate?

The crystallization of lactose is a complex process influenced by several key factors:

- **Temperature:** Temperature affects both lactose solubility and molecular mobility.[7] Crystallization rates often decrease as the system approaches its glass transition temperature (T<sub>g</sub>).[7] High temperatures (e.g., during spray drying) can provide the driving force for solid-state crystallization if the temperature is significantly above the T<sub>g</sub>. [8]
- **Relative Humidity (RH) / Water Content:** Water acts as a plasticizer, lowering the glass transition temperature of amorphous lactose.[3] Increased moisture uptake reduces the viscosity of the amorphous phase, increases molecular mobility, and can trigger crystallization.[1][9] The critical RH at which crystallization is rapidly observed at 25°C is often cited as around 44%. [10]
- **Processing Methods:**
  - **Spray Drying:** The rapid evaporation of water often leaves lactose in a metastable amorphous state.[4]
  - **Milling:** High-energy processes like ball milling can disrupt the crystal lattice, introducing amorphous domains on the particle surface and in the bulk material.[2][11][12]
  - **Granulation:** Wet granulation introduces moisture and heat, which can alter the crystalline state of lactose.[13][14]
- **Presence of Other Components:** Impurities or other excipients in a formulation can interfere with lactose crystallization by modifying nucleation and crystal growth.[15] For instance, milk serum solids have been hypothesized to inhibit the crystallization of β-lactose.[16]

Q3: How does spray drying affect the crystallinity of lactose?

During spray drying, water is removed from droplets so rapidly that lactose molecules do not have sufficient time to organize into an ordered crystal lattice.[4] This process traps the lactose in a disordered, glassy, or amorphous state.[4] While this can be desirable for some applications, the resulting high amorphous content makes the powder hygroscopic and prone to caking and instability.[4][17] To mitigate this, a pre-crystallization step to form  $\alpha$ -lactose monohydrate before spray drying is often necessary to produce a stable, non-hygroscopic powder.[17]

Q4: Can milling or grinding change the crystallinity of lactose monohydrate?

Yes. Milling is a high-energy process used to reduce particle size, but it can induce physical changes in the material.[11][12] The mechanical stress can disrupt the crystalline structure of  $\alpha$ -lactose monohydrate, creating disordered or amorphous regions on the particle surfaces.[2] [12] This process is often referred to as milling-induced amorphization. The extent of this change depends on the intensity and duration of the milling process.[11] Even small amounts of induced amorphous content can negatively impact powder stability due to increased hygroscopicity.[2]

## Troubleshooting Guide

Problem: My spray-dried lactose powder becomes sticky and cakes during storage.

- Probable Cause: The powder likely has a high amorphous content. Amorphous lactose is hygroscopic and absorbs ambient moisture, which lowers its glass transition temperature ( $T_g$ ).[1][6] When the storage temperature exceeds the  $T_g$ , the powder transitions from a glassy to a rubbery state, leading to stickiness, particle flow, and caking.[6]
- Solution:
  - Quantify Amorphous Content: Use analytical methods like Differential Scanning Calorimetry (DSC) or Dynamic Vapor Sorption (DVS) to determine the percentage of amorphous material.[1][11]
  - Control Storage Conditions: Store the powder at a low temperature and low relative humidity (RH) to keep it below its glass transition temperature and prevent moisture uptake.[6]

- Induce Crystallization (Conditioning): Before final formulation, condition the powder at a controlled temperature and humidity to intentionally convert the unstable amorphous lactose into the more stable  $\alpha$ -lactose monohydrate form.[1] This pre-emptive step enhances long-term stability.[1]

Problem: My powder formulation shows poor flow and inconsistent compressibility during tableting.

- Probable Cause: This can be caused by uncontrolled changes in lactose crystallinity. Moisture sorption by amorphous regions can lead to particle agglomeration, altering the powder's flow properties.[1][2] The conversion from amorphous to crystalline form can also change particle morphology and packing behavior.[9]
- Solution:
  - Characterize Raw Material: Routinely analyze the incoming lactose for crystallinity using techniques like X-Ray Powder Diffraction (XRPD) or FT-NIR to ensure batch-to-batch consistency.[1][5]
  - Optimize Granulation Process: If using wet granulation, carefully control the amount of granulation liquid, mixing time, and drying temperature to ensure uniform granule properties and a stable crystalline form.[18][19] Finely milled lactose can lead to harder tablets in a wet granulation process.[19]
  - Use Appropriate Lactose Grade: Select a lactose grade suitable for your process. For example, milled grades like GranuLac® are designed for wet granulation processes due to their cohesive properties.[14]

Problem: The stability of my final product is poor, and its performance changes over time.

- Probable Cause: The formulation likely contains thermodynamically unstable amorphous lactose that is slowly converting to the crystalline form during storage.[1] This physical transformation can alter the product's properties, such as the dissolution rate of an active pharmaceutical ingredient (API).
- Solution:

- Perform Stability Studies: Conduct stability testing under accelerated conditions (e.g., elevated temperature and humidity) and monitor changes in lactose crystallinity using DSC or XRPD.
- Minimize Amorphous Content: If milling is part of your process, optimize the milling time and intensity to minimize the induction of amorphous domains.[11]
- Pre-crystallize Lactose: For processes like spray drying that generate amorphous material, implement a pre-crystallization step to ensure the lactose is in the stable  $\alpha$ -lactose monohydrate form before drying.[17]

## Quantitative Data Summary

Table 1: Effect of Temperature on Lactose Crystallization

Storage Temperature (°C)	Observation	Reference
-23.3 to -11.1	Rate of crystal formation increases with temperature.	[7]
-10.0 to -12.0	Minimum induction time (fastest nucleation) observed in ice cream models.	[7][20]
Below -12.0	Induction time for nucleation increases due to high viscosity and low molecular mobility.	[7][20]
37	No significant crystallization observed within 146 days in milk powder.	[21]
45	Crystallization initiates after approximately 71 days in milk powder.	[21]
55	Crystallization lag period reduced to about 7 days in milk powder.	[21]

Table 2: Effect of Relative Humidity (RH) on Amorphous Lactose

Relative Humidity (RH)	Observation	Reference
~44%	Critical RH at 25°C where crystallization is rapidly observed.	[10]
57%	Amorphous lactose absorbs moisture, reducing its glass transition temperature and setting up conditions for crystallization.[9]	[9]
75%	Lactose crystallization starts within 30 minutes of exposure in whey powders.	[16]
75%	Samples with amorphous lactose crystallize gradually as water is absorbed.	[22]

## Experimental Protocols

### Protocol 1: Quantifying Amorphous Content using Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Amorphous material will show a glass transition ( $T_g$ ) and an exothermic crystallization event ( $T_c$ ) upon heating. The energy released during crystallization is proportional to the amount of amorphous content.[1][11]
- Methodology:
  - Sample Preparation: Accurately weigh 5-10 mg of the lactose powder into an aluminum DSC pan and hermetically seal it.
  - Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

- Thermal Program: Heat the sample at a controlled rate, typically 10-20 °C/min, over a temperature range that encompasses the expected glass transition and crystallization events (e.g., 25 °C to 250 °C).[11]
- Data Analysis:
  - Identify the glass transition ( $T_g$ ) as a step change in the baseline of the thermogram.
  - Identify the crystallization peak ( $T_c$ ) as a sharp exothermic event.
  - Integrate the area of the crystallization exotherm to determine the enthalpy of crystallization ( $\Delta H_c$ ).
  - Calculate the percentage of amorphous content by comparing the sample's  $\Delta H_c$  to the  $\Delta H_c$  of a 100% amorphous lactose standard.

#### Protocol 2: Identifying Crystalline Forms using X-Ray Powder Diffraction (XRPD)

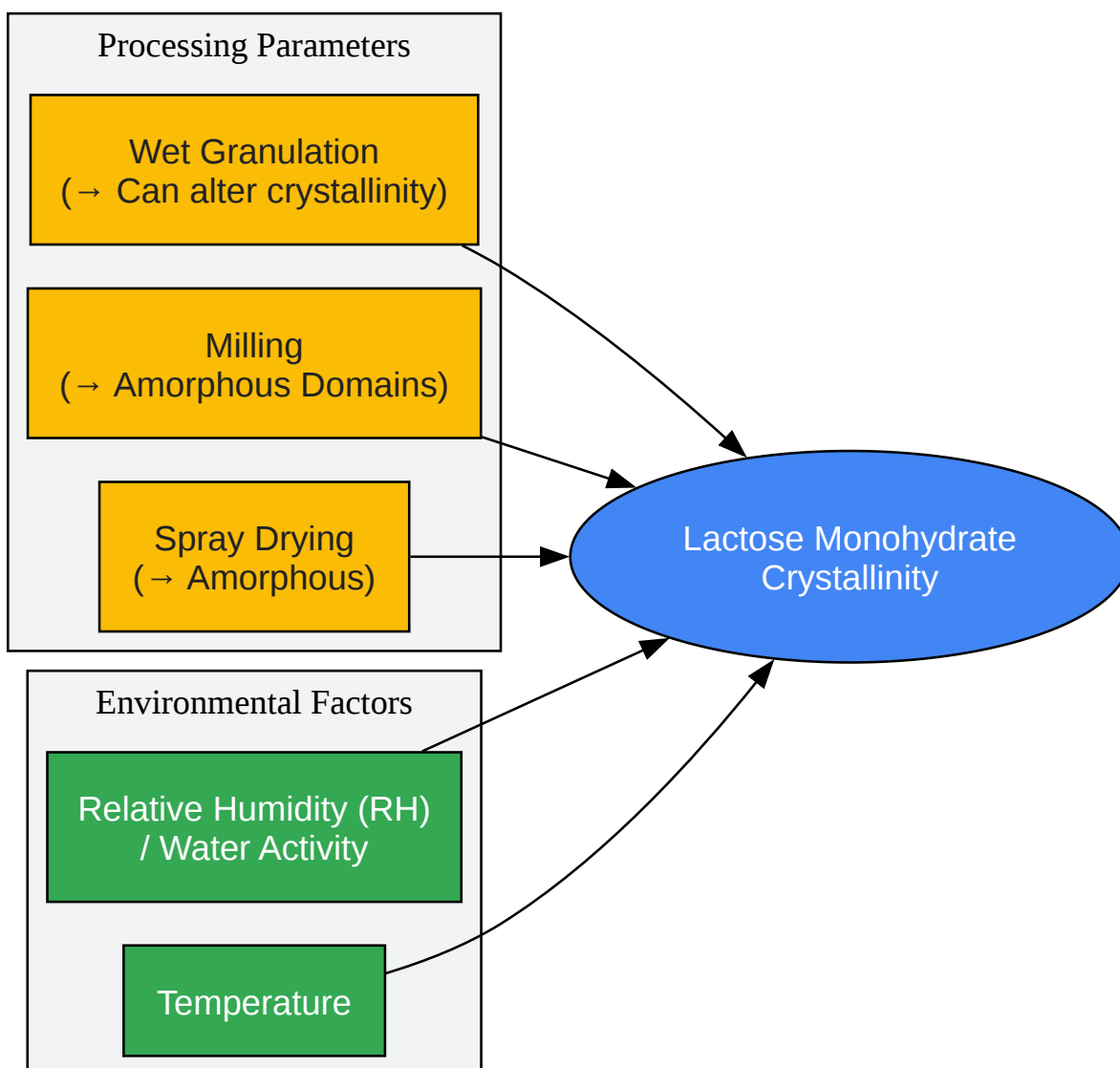
- Principle: XRPD is a non-destructive technique that identifies the crystalline phases in a material. Each crystalline solid has a unique diffraction pattern. Sharp peaks indicate a highly crystalline structure, while a broad, diffuse halo indicates amorphous content.[1]
- Methodology:
  - Sample Preparation: Pack the lactose powder into a sample holder, ensuring a flat, smooth surface.
  - Instrumentation: Place the sample holder in the diffractometer.
  - Data Collection: Scan the sample over a specific range of diffraction angles ( $2\theta$ ), for example, from 5° to 40°. The  $\alpha$ -lactose monohydrate form has a characteristic signal at approximately 19.9°  $2\theta$  (using Cu-K $\alpha$  radiation).[23]
  - Data Analysis:
    - Compare the resulting diffractogram to reference patterns for known lactose polymorphs (e.g.,  $\alpha$ -lactose monohydrate,  $\beta$ -lactose) to identify the crystalline forms present.

- The presence of broad, non-distinct peaks (a "halo") indicates the presence of amorphous material.
- Quantitative analysis can be performed by measuring the peak areas relative to a standard.

### Protocol 3: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)

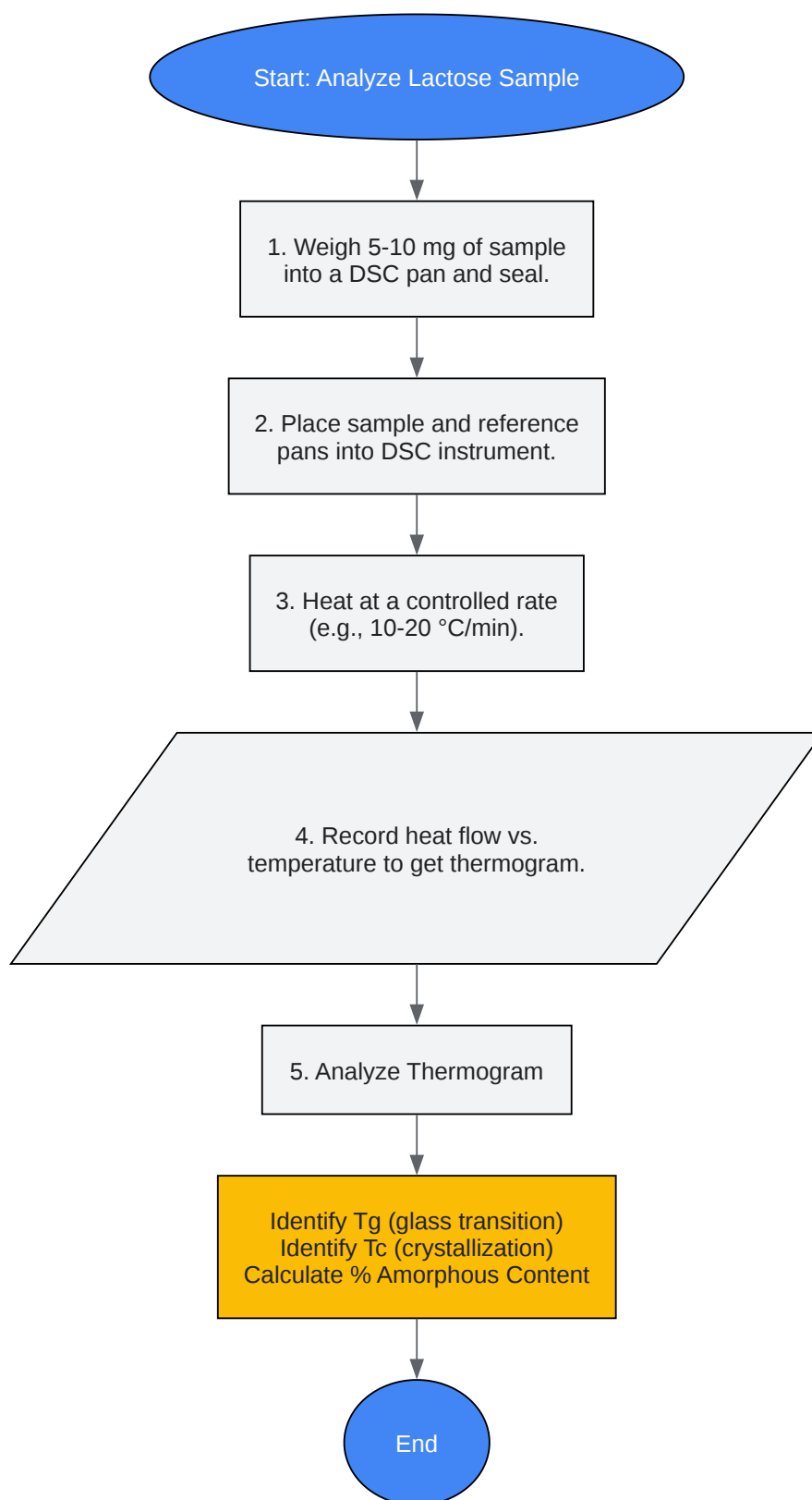
- Principle: DVS measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature. It is highly effective for quantifying moisture sorption by amorphous content and observing moisture-induced crystallization.[1]
- Methodology:
  - Sample Preparation: Place a small, accurately weighed amount of lactose powder (10-20 mg) onto the DVS sample pan.
  - Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
  - Sorption/Desorption Isotherm: Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0%. At each step, the instrument waits until the sample mass equilibrates before proceeding.
  - Data Analysis:
    - Plot the change in mass (%) versus RH to generate a sorption isotherm.
    - A large moisture uptake at low-to-mid RH levels is characteristic of amorphous content.
    - A sharp loss of mass at a specific "critical" RH indicates that the absorbed water has induced crystallization, releasing water that was plasticizing the amorphous solid.

## Visualizations



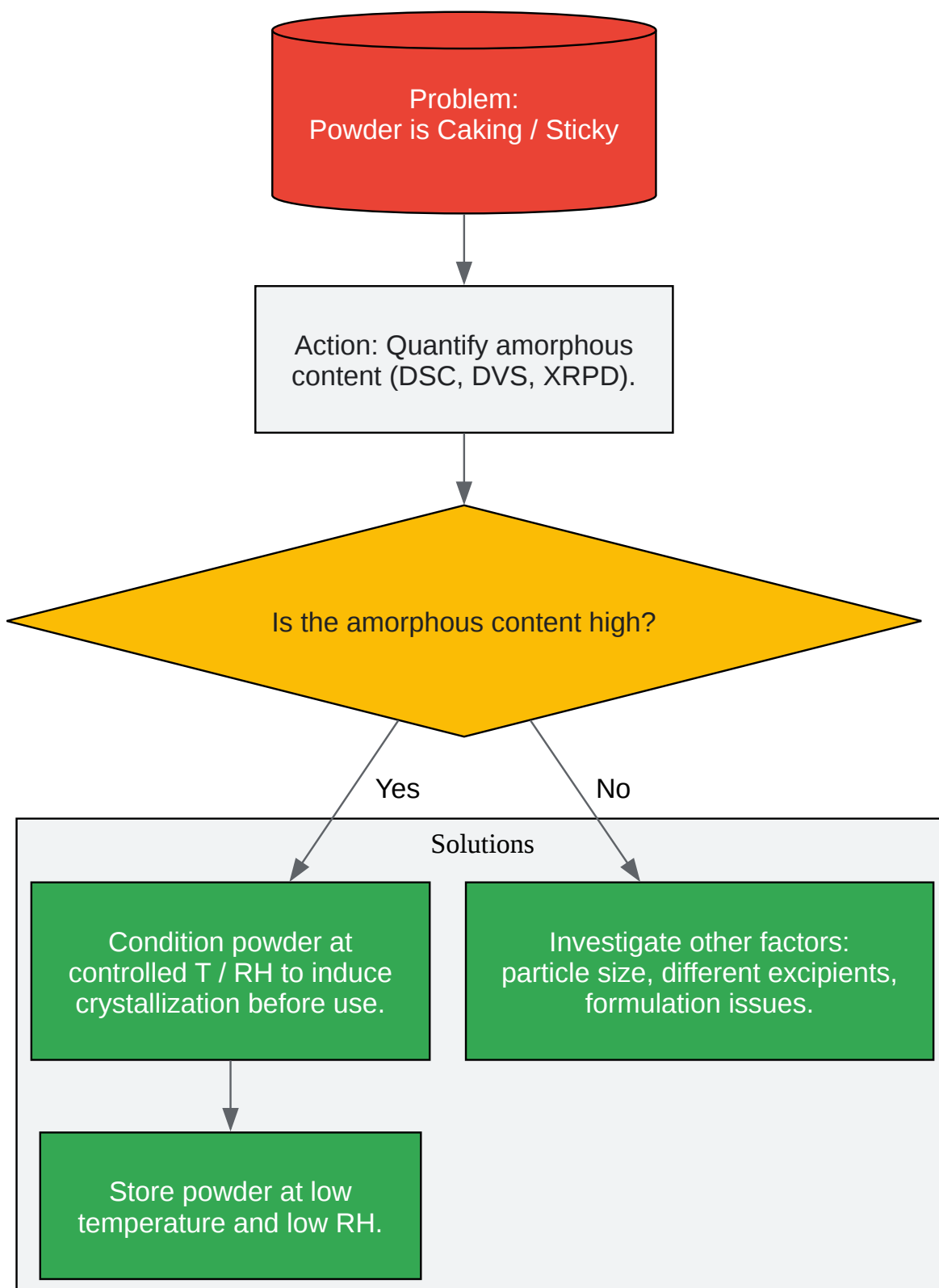
[Click to download full resolution via product page](#)

Caption: Key factors influencing the final crystallinity of lactose monohydrate.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for DSC analysis of lactose crystallinity.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for caking issues in lactose powders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. Complexities related to the amorphous content of lactose carriers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. The Influence of Relative Humidity and Storage Conditions on the Physico-chemical Properties of Inhalation Grade Fine Lactose - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. pharmaexcipients.com \[pharmaexcipients.com\]](#)
- [4. lait.dairy-journal.org \[lait.dairy-journal.org\]](#)
- [5. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [6. mro.massey.ac.nz \[mro.massey.ac.nz\]](#)
- [7. academic.oup.com \[academic.oup.com\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Effect of moisture sorption on tableting characteristics of spray dried \(15% amorphous\) lactose - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. files01.core.ac.uk \[files01.core.ac.uk\]](#)
- [12. Milling induced amorphisation and recrystallization of  \$\alpha\$ -lactose monohydrate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. pharmaceutical-networking.com \[pharmaceutical-networking.com\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. "Lactose Crystallization in Commercial Whey Powders and in Spray-Dried " by Zenichi Saito \[digitalcommons.usu.edu\]](#)
- [17. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. dfepharma.com \[dfepharma.com\]](#)

- [20. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [21. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [22. Effects of moisture sorption and temperature on amorphous spray dried lactose - UCL Discovery \[discovery.ucl.ac.uk\]](https://discovery.ucl.ac.uk)
- [23. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Technical Support Center: Lactose Monohydrate Crystallinity Control]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13396421/docs#technical-support-center-lactose-monohydrate-crystallinity-control\]](https://www.benchchem.com/product/b13396421/docs#technical-support-center-lactose-monohydrate-crystallinity-control)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check